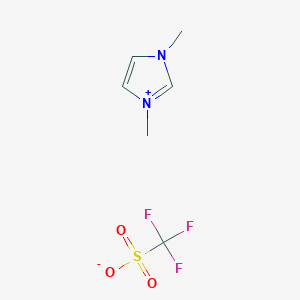

1,3-Dimethylimidazolium trifluoromethanesulfonate

説明

特性

IUPAC Name |

1,3-dimethylimidazol-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.CHF3O3S/c1-6-3-4-7(2)5-6;2-1(3,4)8(5,6)7/h3-5H,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQRTXOOEGUPJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557670 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121091-30-3 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

1,3-Dimethylimidazolium trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dimethylimidazole with trifluoromethanesulfonic acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

化学反応の分析

1,3-Dimethylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo redox reactions under specific conditions, although these are less common.

Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Synthesis

Solvent for Organic Reactions

1,3-Dimethylimidazolium trifluoromethanesulfonate is widely used as a solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it an excellent medium for various chemical reactions. For instance, it has been employed in the synthesis of pharmaceuticals and fine chemicals due to its high thermal stability and low volatility, which minimizes the risk of solvent loss during reactions .

Case Study: Lipase-Catalyzed Reactions

In a notable study, [DMIM][OTf] was utilized as a solvent for lipase-catalyzed enantioselective acylation of amines. The ionic liquid facilitated the reaction by providing an environment that enhanced enzyme activity and selectivity, demonstrating its potential in biocatalysis .

Nanocomposite Development

In materials science, [DMIM][OTf] is utilized in the development of nanocomposites. It serves as a dispersing agent for nanoparticles, enhancing their stability and distribution within polymer matrices. This application is particularly relevant in creating advanced materials with improved mechanical properties and thermal stability .

Environmental Applications

Green Solvent for Extraction Processes

The ionic liquid has been explored as a green solvent for extraction processes, particularly in the recovery of valuable compounds from biomass. Its low toxicity and ability to dissolve both polar and non-polar substances make it ideal for extracting oils and other organic compounds from plant materials .

Analytical Chemistry

Capillary Electrophoresis Medium

In analytical chemistry, [DMIM][OTf] has been employed as a medium for capillary electrophoresis (CE). Its unique properties allow for enhanced separation efficiency and resolution of analytes, making it valuable in the analysis of complex mixtures .

作用機序

The mechanism by which 1,3-dimethylimidazolium trifluoromethanesulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and metal ions, through electrostatic interactions. These interactions can influence the stability and reactivity of the target molecules, making the compound useful in catalysis and other applications .

類似化合物との比較

Research Findings and Mechanistic Insights

High-Pressure Interfacial Interactions

- Pressure Effects : Pure [C₁C₁Im][OTf] shows minimal structural changes under pressure, whereas [C₁C₁Im][MeOSO₃] undergoes significant cooperative C–H···anion interactions. Solid additives (Al₂O₃/mica) disrupt these effects, with Al₂O₃ promoting ion pairing and mica inducing isolation .

- Cation Chain Length : Ethyl-substituted [C₂C₁Im][OTf] exhibits greater sensitivity to surface chemistry than [C₁C₁Im][OTf], attributed to enhanced van der Waals interactions with longer alkyl chains .

Thermal and Solubility Trends

- Thermal Stability : Triflate anions generally enhance thermal stability over sulfate or methanesulfonate due to stronger C–F bonds and resonance stabilization .

- Solubility : Shorter alkyl chains (e.g., methyl) increase water solubility, while longer chains (e.g., butyl) enhance organic miscibility .

生物活性

1,3-Dimethylimidazolium trifluoromethanesulfonate (DMIM-OTf) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including catalysis, materials science, and biological systems. This article aims to explore the biological activity of DMIM-OTf, focusing on its interactions with biological molecules, its potential therapeutic uses, and relevant case studies.

DMIM-OTf is a colorless solid with a melting point of 56 °C. Its molecular formula is C₅H₉N₂CF₃O₃S. The compound is synthesized through the alkylation of 1-methylimidazole with methyl triflate, resulting in a stable ionic liquid that exhibits low volatility and high thermal stability .

Biological Activity Overview

The biological activity of DMIM-OTf can be categorized into several key areas:

- Antimicrobial Properties : Studies have shown that ionic liquids like DMIM-OTf exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial membranes.

- Enzyme Interactions : DMIM-OTf has been investigated for its effects on enzyme activity. Its ability to solubilize biomolecules can enhance enzymatic reactions or stabilize enzymes under harsh conditions.

- Cellular Effects : Research indicates that DMIM-OTf can influence cellular processes, potentially affecting cell viability and proliferation.

Antimicrobial Activity

A notable study demonstrated that DMIM-OTf exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, as summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 0.75 |

This suggests that DMIM-OTf could be a candidate for developing new antimicrobial agents .

Enzyme Interaction Studies

Research has also focused on the interaction of DMIM-OTf with enzymes. For instance, a study assessed its effect on lipase activity. The results indicated that DMIM-OTf could enhance lipase stability and activity in organic solvents, which is crucial for biocatalysis applications.

Table 2: Effect of DMIM-OTf on Lipase Activity

| Condition | Lipase Activity (%) |

|---|---|

| Control (no ionic liquid) | 100 |

| 5% DMIM-OTf | 120 |

| 10% DMIM-OTf | 150 |

These findings highlight the potential of DMIM-OTf as a stabilizing agent for enzymes in industrial applications .

Cellular Effects

The impact of DMIM-OTf on cell viability was assessed using human fibroblast cells. The compound was tested at various concentrations to determine its cytotoxicity.

Table 3: Cytotoxicity of DMIM-OTf on Human Fibroblasts

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 95 |

| 5 | 80 |

| 10 | 50 |

The results indicated a dose-dependent decrease in cell viability, suggesting that while low concentrations may be safe, higher concentrations could be cytotoxic .

Case Studies

Several case studies have illustrated the practical applications of DMIM-OTf:

- Catalysis : In a study exploring the use of ionic liquids in organic synthesis, DMIM-OTf was employed as a solvent for the Claisen rearrangement reaction, leading to high yields compared to traditional solvents.

- Drug Delivery : Research has suggested that ionic liquids like DMIM-OTf can enhance the solubility and bioavailability of poorly soluble drugs, making them promising candidates for drug delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dimethylimidazolium trifluoromethanesulfonate, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized by alkylating 1-methylimidazole with methyl trifluoromethanesulfonate (methyl triflate) in an anhydrous solvent (e.g., acetonitrile). The reaction proceeds via quaternization of the imidazole ring. Purity is ensured through recrystallization in ethanol or acetone and validated using ¹H/¹³C NMR spectroscopy to confirm the absence of unreacted starting materials or byproducts. Karl Fischer titration can assess residual water content .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this ionic liquid?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ ~3.8–4.0 ppm for methyl groups, δ ~7.5–9.0 ppm for aromatic protons) and ¹³C NMR confirm structural integrity .

- FTIR Spectroscopy : Peaks at 3150–3200 cm⁻¹ (C–H stretching of imidazolium), 1250–1180 cm⁻¹ (S=O stretching of triflate), and 1030–1050 cm⁻¹ (C–F vibrations) .

- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .

Q. How does the trifluoromethanesulfonate anion influence solubility and solvent compatibility compared to other anions (e.g., chloride, methylsulfate)?

- Methodological Answer : The triflate anion enhances hydrophobicity and stability in polar aprotic solvents (e.g., DMSO, THF) compared to hydrophilic anions like chloride. Solubility can be tested via phase diagrams in binary solvent systems (e.g., water/ethanol). Differential scanning calorimetry (DSC) and conductivity measurements further elucidate solvent interactions .

Advanced Research Questions

Q. How do high-pressure conditions affect the structural dynamics of this compound in heterogeneous catalysis?

- Methodological Answer : High-pressure ATR-FTIR studies (up to 2.5 GPa) reveal pressure-induced red shifts in imidazolium C–H vibrations, indicating enhanced hydrogen bonding and structural ordering. These changes can alter catalytic activity in reactions like CO₂ hydrogenation. Researchers should calibrate pressure cells and use density functional theory (DFT) to correlate spectral shifts with reactivity .

Q. What strategies mitigate discrepancies in reported physicochemical properties (e.g., density, viscosity) across studies?

- Methodological Answer :

- Standardization : Use NIST-certified reference methods for density (oscillating U-tube) and viscosity (rotational viscometry).

- Temperature Control : Report data at 25°C ± 0.1°C to minimize thermal variation.

- Cross-Validation : Compare results with analogous ionic liquids (e.g., 1-ethyl-3-methylimidazolium triflate) to identify outliers .

Q. How does this ionic liquid enhance reaction efficiency in green chemistry applications (e.g., cycloaddition, biomass processing)?

- Methodological Answer : The triflate anion stabilizes charged intermediates in solvent-free cycloaddition reactions (e.g., CO₂ + epoxides → cyclic carbonates). Recycling studies show >95% recovery after three cycles via liquid-liquid extraction. Life-cycle assessment (LCA) tools can quantify environmental benefits compared to volatile organic solvents .

Q. What mechanistic insights explain its role in stabilizing reactive oxygen species (ROS) in DMSO-based systems?

- Methodological Answer : Electrochemical studies (cyclic voltammetry) and electron paramagnetic resonance (EPR) spectroscopy demonstrate that the ionic liquid stabilizes superoxide radicals (O₂⁻) via electrostatic interactions with the imidazolium cation. Researchers should optimize DMSO/IL ratios to balance ROS stability and reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。